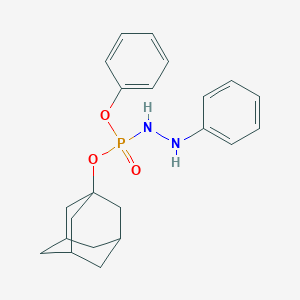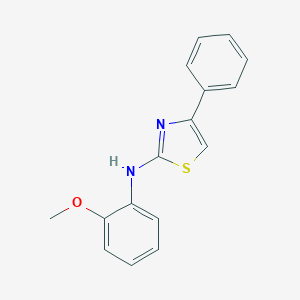
(Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(Thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is an organic compound characterized by the presence of thiophene and thiazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure, featuring conjugated double bonds and electron-rich sulfur atoms, makes it an interesting subject for research in fields such as organic electronics, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling with Thiophene: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitrile group can yield primary amines, which can further participate in various functionalization reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Friedel-Crafts acylation conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiophenes or acylated derivatives.
科学研究应用
Chemistry
In organic chemistry, (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a candidate for studying electron transfer processes and photophysical properties.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its antimicrobial, antifungal, or anticancer properties due to the presence of bioactive heterocycles.
Industry
In materials science, the compound can be used in the development of organic semiconductors, conductive polymers, and other electronic materials. Its ability to participate in various chemical reactions allows for the tuning of its electronic properties.
作用机制
The mechanism by which (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The electron-rich thiophene and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing molecular recognition processes.
相似化合物的比较
Similar Compounds
(Z)-3-(Thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide: Similar structure but with an amide group instead of a nitrile.
(Z)-3-(Thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylic acid: Contains a carboxylic acid group instead of a nitrile.
(Z)-3-(Thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylate: An ester derivative of the compound.
Uniqueness
The presence of the nitrile group in (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile imparts unique reactivity compared to its amide, acid, and ester analogs. The nitrile group can participate in a wider range of chemical transformations, making the compound more versatile for synthetic applications.
属性
IUPAC Name |
(Z)-3-thiophen-2-yl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S3/c15-8-10(7-11-3-1-5-17-11)14-16-12(9-19-14)13-4-2-6-18-13/h1-7,9H/b10-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZUYJXZICMASK-YFHOEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(5-Methyl-2-furyl)(2-methylphenyl)4-morpholinylphosphorimidoyl]morpholine](/img/structure/B377718.png)

![N,N-diethyl-3-[(4-nitrophenyl)imino]-2-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-3,4-dihydro-2H-1,2,3lambda~5~-diazaphosphol-3-amine](/img/structure/B377721.png)
![4-[6-Benzylidene-2-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexen-1-yl]morpholine](/img/structure/B377724.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-phenoxypropanohydrazide](/img/structure/B377727.png)

![4-{(2,5-dichlorophenyl)[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]4-morpholinylphosphorimidoyl}morpholine](/img/structure/B377730.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,2-dimethyl-1-phenylpropylidenecarbamate](/img/structure/B377731.png)
![ETHYL (2Z)-2-[(4-FLUOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B377732.png)
![4-[(2,6-dichloroanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B377733.png)
![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-[3-hydroxy-4-(6-quinolinylacetyl)phenoxy]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B377734.png)
![N-(2-chlorobenzylidene)-N-{4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]phenyl}amine](/img/structure/B377736.png)
![4-Chlorobenzaldehyde [4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B377739.png)

